
Boc-D-lysine(ip/cbz)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-lysine(ip/cbz) is a compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz). These protecting groups prevent unwanted reactions during peptide synthesis, making Boc-D-lysine(ip/cbz) a valuable tool in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-lysine(ip/cbz) involves the protection of the amino groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, while the Cbz group is introduced using benzyl chloroformate (CbzCl) under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of Boc-D-lysine(ip/cbz) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-lysine(ip/cbz) undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) and removal of the Cbz group using catalytic hydrogenation (Pd-C, H2).
Substitution: The protected amino groups can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Cbz Deprotection: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Major Products Formed
The major products formed from these reactions are the deprotected lysine derivatives, which can then be used in further peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Boc-D-lysine(ip/cbz) is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis, allowing for the creation of complex peptides and proteins.
Biology: Used in the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools.
Wirkmechanismus
The mechanism of action of Boc-D-lysine(ip/cbz) involves the protection of amino groups, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Cbz group is stable under acidic conditions but can be removed by catalytic hydrogenation . This dual protection allows for selective deprotection and sequential peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-lysine: Similar to Boc-D-lysine(ip/cbz) but with only the Boc protecting group.
Cbz-L-lysine: Similar to Boc-D-lysine(ip/cbz) but with only the Cbz protecting group.
Fmoc-D-lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc or Cbz.
Uniqueness
Boc-D-lysine(ip/cbz) is unique due to its dual protection, allowing for greater flexibility and control in peptide synthesis. The combination of Boc and Cbz groups provides stability under different reaction conditions, making it a versatile tool in organic synthesis .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
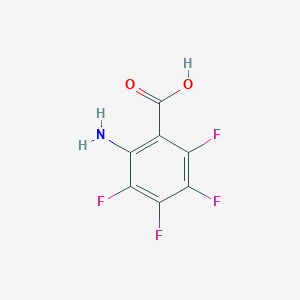
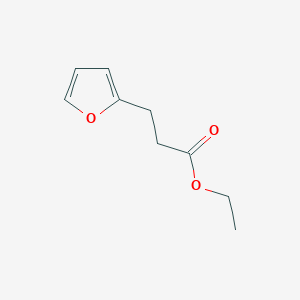
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
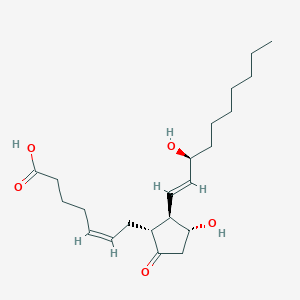
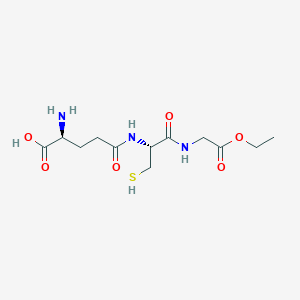
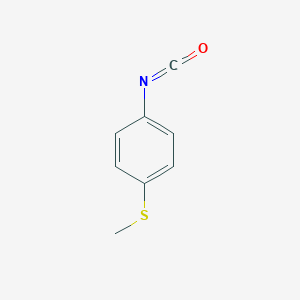
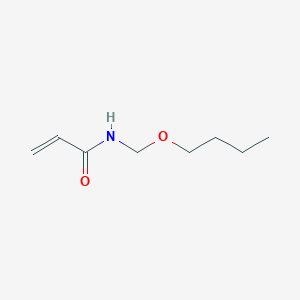


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)




